molecular formula C5H7BrO B13709192 6-Bromo-3-oxabicyclo[3.1.0]hexane

6-Bromo-3-oxabicyclo[3.1.0]hexane

Cat. No.: B13709192
M. Wt: 163.01 g/mol
InChI Key: DPLRTUCUZWSSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-oxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C5H7BrO. It is characterized by a three-membered oxirane ring fused to a cyclopropane ring, with a bromine atom attached to the cyclopropane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-oxabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane using various reducing agents such as zinc-acetic acid, zinc-ethanolic potassium hydroxide, tributyltin hydride, and n-butyl-lithium followed by water . The reaction conditions vary depending on the reducing agent used, with zinc-acetic acid and zinc-ethanolic potassium hydroxide providing selective removal of the endo-bromine, while tributyltin hydride and n-butyl-lithium followed by water offer different stereoselectivities .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Scientific Research Applications

6-Bromo-3-oxabicyclo[3.1.0]hexane has several scientific research applications, particularly in the fields of organic chemistry and medicinal chemistry. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. It is used in the study of stereospecific reactions and the development of new synthetic methodologies . Additionally, the compound’s reactivity and stability make it a useful intermediate in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-3-oxabicyclo[3.1.0]hexane involves its reactivity towards various reagents and its ability to undergo stereospecific reactions. The molecular targets and pathways involved depend on the specific reaction being performed. For example, in reduction reactions, the compound interacts with reducing agents to selectively remove the bromine atom, while in substitution reactions, it can react with nucleophiles to form new bonds .

Properties

IUPAC Name

6-bromo-3-oxabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLRTUCUZWSSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2Br)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.